4-(4-Chlorophenoxy)butane-1-sulfonyl chloride 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1339813-92-1
VCID: VC2848375
InChI: InChI=1S/C10H12Cl2O3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2
SMILES: C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Cl
Molecular Formula: C10H12Cl2O3S
Molecular Weight: 283.17 g/mol

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride

CAS No.: 1339813-92-1

Cat. No.: VC2848375

Molecular Formula: C10H12Cl2O3S

Molecular Weight: 283.17 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride - 1339813-92-1

Specification

CAS No. 1339813-92-1
Molecular Formula C10H12Cl2O3S
Molecular Weight 283.17 g/mol
IUPAC Name 4-(4-chlorophenoxy)butane-1-sulfonyl chloride
Standard InChI InChI=1S/C10H12Cl2O3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2
Standard InChI Key NVUDYEVAXJPQCS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Cl
Canonical SMILES C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Cl

Introduction

Chemical Identity and Structural Properties

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride (CAS: 1339813-92-1) is characterized by its molecular formula C₁₀H₁₂Cl₂O₃S and a molecular structure consisting of a 4-chlorophenoxy group connected to a butane chain that terminates with a sulfonyl chloride group. This arrangement creates a compound with distinct chemical behavior governed by both the aromatic portion and the highly reactive sulfonyl chloride functionality.

Physical and Chemical Properties

The compound typically appears as a colorless to light yellow liquid at room temperature, with properties influenced by its functional groups. Its structural features contribute to its solubility profile, with moderate solubility in organic solvents like dichloromethane, chloroform, and acetone, but limited solubility in water due to its hydrophobic components.

Structural Comparison with Similar Compounds

The structure of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride can be better understood through comparison with structurally related compounds. Table 1 presents a comparative analysis of this compound with similar derivatives.

Table 1: Structural Comparison of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesDistinctive Properties
4-(4-Chlorophenoxy)butane-1-sulfonyl chlorideC₁₀H₁₂Cl₂O₃SContains both chlorophenoxy and sulfonyl chloride groupsHigh reactivity toward nucleophiles; versatile in synthesis
4-Chlorobutane-1-sulfonyl chlorideC₄H₈Cl₂O₂SLacks the phenoxy groupSimpler structure; different reactivity profile
4-(4-Cyanophenoxy)butane-1-sulfonyl chlorideC₁₁H₁₂ClNO₃SContains cyano group instead of chloro on phenyl ringDifferent electronic properties; potential for additional reactions

This structural comparison highlights the unique features of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride, particularly the combination of the chlorophenoxy group and the sulfonyl chloride functionality that distinguishes it from simpler analogs.

Synthetic Methodologies

The synthesis of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride typically follows established organic chemistry pathways, with several potential routes based on the synthesis patterns of similar compounds.

General Synthetic Approach

The general synthetic route for 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride often involves the reaction between 4-chlorophenol and a suitable butane-1-sulfonyl chloride precursor. This coupling reaction is typically conducted under controlled conditions with appropriate bases to facilitate the formation of the desired product.

Alternate Synthetic Routes

Drawing comparisons from the synthesis of similar compounds, such as 4-chlorobutane-1-sulphonyl chloride, we can infer potential alternate routes. For instance, the synthesis of 4-chlorobutane-1-sulphonyl chloride from 1,4-butane sultone involves reaction with thionyl chloride in N,N-dimethylformamide (DMF) at 70°C for approximately 72 hours, yielding the product with around 90% efficiency . Similar approaches might be adaptable for 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride synthesis, with modifications to accommodate the chlorophenoxy group.

Table 2: Potential Synthetic Routes for 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride

Starting MaterialsReagentsConditionsExpected YieldReference Method
4-Chlorophenol + butane-1-sulfonyl chlorideBase (e.g., triethylamine)Organic solvent, room temperature to mild heating75-85%Based on general phenoxy compound synthesis
4-(4-Chlorophenoxy)butane-1-sulfonic acidThionyl chlorideDMF, 70°C, 72h85-90%Adapted from 4-chlorobutane-1-sulphonyl chloride synthesis

These synthetic methods represent potential approaches based on established chemistry principles and related compound syntheses, though specific optimizations would be necessary for maximum yield and purity.

Chemical Reactivity and Reaction Mechanisms

The chemical behavior of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is largely determined by its functional groups, particularly the highly reactive sulfonyl chloride moiety. This reactivity profile makes it valuable in various organic transformations.

Nucleophilic Substitution Reactions

The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to various substitution products:

  • Reaction with Amines: Produces sulfonamides via nucleophilic substitution at the sulfonyl chloride group. These reactions typically proceed at room temperature or slightly elevated temperatures in the presence of a base like triethylamine.

  • Reaction with Alcohols: Forms sulfonate esters through similar nucleophilic substitution mechanisms. These reactions often require base catalysis and controlled conditions to prevent side reactions.

  • Reaction with Thiols: Results in sulfonothioate derivatives, following comparable mechanistic pathways to the reactions with amines and alcohols.

The general mechanism involves nucleophilic attack at the sulfur atom, displacement of the chloride leaving group, and formation of a new S-N, S-O, or S-S bond, depending on the nucleophile.

Oxidation and Reduction Reactions

While less common than substitution reactions, 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride can undergo oxidation or reduction under appropriate conditions. Oxidizing agents such as hydrogen peroxide can affect the sulfur center, while reducing agents like sodium borohydride might target various functional groups in the molecule.

Reactivity Comparison

The reactivity of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride can be compared with structurally similar compounds to better understand its chemical behavior.

Table 3: Reactivity Comparison of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride and Related Compounds

CompoundReactivity with AminesReactivity with AlcoholsStability in Aqueous Conditions
4-(4-Chlorophenoxy)butane-1-sulfonyl chlorideHigh; forms sulfonamides readilyModerate to high; forms sulfonate estersLow; hydrolyzes in water
4-Chlorobutane-1-sulfonyl chlorideHigh; similar reactivity patternModerate to high; similar patternLow; similar hydrolysis tendency
4-(4-Cyanophenoxy)butane-1-sulfonyl chlorideHigh; electron-withdrawing cyano group may enhance electrophilicityModerate to high; similar patternLow; similar hydrolysis pattern

This comparison illustrates the similar reactive patterns across these compounds, with subtle differences attributable to the electronic effects of the substituents on the phenyl ring.

Applications in Chemistry and Research

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride demonstrates significant utility across various scientific and industrial applications, leveraging its unique chemical properties.

Synthetic Intermediates in Organic Chemistry

The compound serves as a valuable intermediate in organic synthesis, particularly for introducing sulfonyl groups into more complex molecules. Its reactivity toward nucleophiles makes it an excellent reagent for diverse transformations:

  • Sulfonamide Synthesis: In preparing pharmaceutically relevant compounds, where the sulfonamide functional group often contributes to biological activity.

  • Sulfonate Ester Formation: As protecting groups or leaving groups in multistep syntheses.

  • Chemical Library Development: In combinatorial chemistry approaches for the generation of compound libraries for screening.

Industrial Relevance

Beyond research applications, 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride holds potential in various industrial processes:

  • Specialty Chemicals Production: As a building block for surfactants, dyes, and other functional materials.

  • Process Chemistry: In the development of efficient synthetic routes for commercial products.

Structure-Activity Relationships and Molecular Analysis

Understanding the relationship between the structure of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride and its chemical behavior provides insights into its functionality and potential applications.

Structural Features and Molecular Properties

The molecular properties of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride derive from its structural components:

  • The Chlorophenoxy Group: Contributes hydrophobicity and potential for π-stacking interactions in complex systems.

  • The Butane Chain: Provides flexibility and serves as a spacer between the aromatic portion and the reactive sulfonyl chloride group.

  • The Sulfonyl Chloride Moiety: Acts as the primary reactive center, particularly susceptible to nucleophilic attack.

Computational Analysis

Computational studies on compounds similar to 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride suggest that partition coefficients and other physicochemical properties play important roles in determining their behavior in biological systems. Although specific data for 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is limited, computational approaches like those used in the ALOGPS 2.1 program could potentially predict properties such as octanol-water partition coefficients for this compound .

Analytical Characterization

Proper characterization of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is essential for confirming its identity, purity, and structural features for research and application purposes.

Spectroscopic Analysis

Various spectroscopic techniques can be employed for the characterization of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons of the chlorophenoxy group and the aliphatic protons of the butane chain. ¹³C NMR would provide information about the carbon framework, including the distinctive carbons attached to the chlorine, oxygen, and sulfonyl groups.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the sulfonyl (S=O) stretching vibrations, typically around 1350-1150 cm⁻¹, as well as signals for the C-O and C-Cl bonds.

  • Mass Spectrometry: Would confirm the molecular weight and fragmentation pattern, with characteristic isotope patterns due to the presence of chlorine atoms.

Chromatographic Methods

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) could be employed for purity assessment and quantitative analysis of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride. These methods would need to be optimized considering the compound's specific physicochemical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator